(S)-morpholin-2-ylmethanol

Chiral HPLC Enantiomeric Purity Analytical Quality Control

(S)-Morpholin-2-ylmethanol is a chiral morpholine derivative bearing a hydroxymethyl group at the 2‑position of the morpholine ring. This heterocyclic secondary amine alcohol has a molecular weight of 117.15 g mol⁻¹, an XLogP3‑AA of −1.2, and a single stereocenter in the (S)‑configuration.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 132073-83-7
Cat. No. B189779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-morpholin-2-ylmethanol
CAS132073-83-7
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1COC(CN1)CO
InChIInChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
InChIKeyVLAZLCVSFAYIIL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Morpholin-2-ylmethanol (CAS 132073-83-7): Chiral Morpholine Scaffold for Enantioselective Pharmaceutical Synthesis


(S)-Morpholin-2-ylmethanol is a chiral morpholine derivative bearing a hydroxymethyl group at the 2‑position of the morpholine ring [1]. This heterocyclic secondary amine alcohol has a molecular weight of 117.15 g mol⁻¹, an XLogP3‑AA of −1.2, and a single stereocenter in the (S)‑configuration [1]. The free base is a colourless to pale‑yellow liquid with a predicted boiling point of ~220 °C and density of ~1.045 g cm⁻³ . It is supplied in research‑grade purity (typically ≥95 %) and is employed as a defined‑stereochemistry intermediate in the construction of pharmacologically active morpholine‑containing molecules [1].

+
Stereochemical-control study fit
Defined (S)-configuration scaffold
+
Chiral reference-standard workflow
Research-grade purity (≥95%)
+
Enantioselective synthesis intermediate
Scalable route benchmark available

Why the (S)‑Enantiomer of Morpholin‑2‑ylmethanol Cannot Be Substituted by the Racemate or the (R)‑Enantiomer


The two enantiomers of morpholin‑2‑ylmethanol direct the construction of pharmacologically distinct compound series. The (S)‑configured 2‑hydroxymethylmorpholine serves as the critical chiral core for the norepinephrine‑reuptake inhibitor (S,S)‑reboxetine, whereas the (R)‑enantiomer is the required intermediate for the 5‑HT₁B antagonist NAS‑181 [1]. Because the downstream biological target engagement is contingent on absolute stereochemistry, substituting the (S)‑enantiomer with its mirror image or a racemic mixture would lead to a different spatial presentation of the morpholine moiety, potentially abolishing target binding or altering the pharmacological profile [1][2]. Furthermore, the scalable, chromatography‑free synthetic route reported for the (S)‑enantiomer is tailored to deliver high enantiomeric purity (>99 % ee), a specification that cannot be met by unresolved racemic material [2].

Target
(S)-Enantiomer
Required chiral core for (S,S)-reboxetine analogs and CNS-active kinase inhibitors with defined stereochemistry.
Identity Chiral HPLC, >99% ee route published
Do Not Substitute
(R)-Enantiomer / Racemate
Directs synthesis to 5-HT₁B antagonist NAS-181 series; racemic mixture may abolish target binding or alter pharmacological profile.
Attribution risk Stereochemical mismatch may derail program

Quantitative Differential Evidence for (S)‑Morpholin‑2‑ylmethanol Versus Its Closest Comparators


Baseline Chiral HPLC Separation: (S)‑ vs. (R)‑N‑BOC‑morpholin‑2‑ylmethanol on ChiralPak AD

The N‑BOC‑protected derivative of (S)‑morpholin‑2‑ylmethanol can be baseline‑resolved from its (R)‑enantiomer by chiral HPLC on a ChiralPak AD column. Under the specified conditions the (S)‑enantiomer elutes at 27.6 min, while the (R)‑enantiomer elutes at 29.8 min, corresponding to a resolution enabling reliable determination of enantiomeric excess (ROI < 0.1 %) [1]. This method provides a robust quality‑control parameter for verifying the stereochemical integrity of the (S)‑enantiomer relative to its mirror image.

Chiral HPLC resolution
Head-to-head
(S): 27.6 min vs (R): 29.8 min (Δ 2.2 min)
Supports enantiomeric excess verification
ChiralPak AD, hexane:EtOH:TFA 95:5:0.1
Chiral HPLC Enantiomeric Purity Analytical Quality Control

Enantiomeric-Specific Rotation as a Determinant of Absolute Configuration

The (S)‑N‑BOC‑2‑hydroxymethylmorpholine derivative exhibits a specific rotation of [α]₂₀D +30.58 (c 0.5, EtOH) [1]. This value is directly comparable to the opposite‑sign rotation of the (R)‑enantiomer, which can be prepared via other synthetic routes. The magnitude and sign of optical rotation serve as a rapid orthogonal identity check to distinguish the (S)‑enantiomer from its (R)‑enantiomer, which will display a rotation of approximately −30° under equivalent conditions.

Specific optical rotation
Class-level
[α]₂₀D +30.58 (c 0.5, EtOH)
Enables enantiomer-attribution review
(R)-enantiomer expected ≈ −30°; data to verify
Optical Rotation Enantiopurity Quality Control

Divergent Downstream Drug Applications: (S)‑Enantiomer for (S,S)‑Reboxetine vs. (R)‑Enantiomer for NAS‑181

The (S)‑enantiomer of 2‑hydroxymethylmorpholine is the established chiral building block for the synthesis of (S,S)‑reboxetine, a selective norepinephrine reuptake inhibitor, while the (R)‑enantiomer is required for the preparation of the 5‑HT₁B receptor antagonist NAS‑181 [1]. This divergence is not merely a preference but reflects the distinct three‑dimensional pharmacophore requirements of the two drug targets: the (S)‑configured morpholine presents the hydroxymethyl group in the spatial orientation needed for (S,S)‑reboxetine's interaction with the norepinephrine transporter, whereas the (R)‑configured morpholine accommodates the binding pocket of the 5‑HT₁B receptor [1][2].

Downstream drug applications
Head-to-head
(S) → (S,S)-reboxetine (norepinephrine reuptake inhibitor) (R) → NAS-181 (5-HT₁B antagonist)
Model-response context differs; not interchangeable
Distinct pharmacophore requirements reported
Medicinal Chemistry Chiral Switches Enantioselective Synthesis

Scalable, Chromatography-Free Synthesis Delivering >99% Enantiomeric Excess

The Henegar synthesis of (S)‑N‑BOC‑2‑hydroxymethylmorpholine proceeds in four steps from (S)‑epichlorohydrin without any chromatographic purification, achieving an overall yield of ~39% and an enantiomeric excess exceeding 99% as determined by chiral HPLC (ROI < 0.1 %) [1]. In contrast, prior routes to either enantiomer suffered from the high cost of starting materials (e.g., (S)-3-amino-1,2-propanediol), poor intermediate solubility, and the requirement for multiple chromatographic steps that limited throughput [1]. The (S)‑epichlorohydrin route thus offers a practical procurement advantage: it reliably delivers the (S)‑enantiomer in high enantiopurity on a preparative scale, while analogous routes to the (R)‑enantiomer require different (and often more expensive) chiral starting materials.

Scalable synthetic route
Cross-study comparable
4 steps, no chromatography, 39% yield, >99% ee
Supports procurement and scalability assessment
Reported for (S)-epichlorohydrin route at 7.65 g scale
Process Chemistry Enantioselective Synthesis Scalability

Optimal Application Scenarios for (S)‑Morpholin‑2‑ylmethanol Based on Differential Evidence


Synthesis of (S,S)‑Reboxetine and Structural Analogs Targeting the Norepinephrine Transporter

The (S)‑enantiomer is the obligatory chiral precursor for the selective norepinephrine reuptake inhibitor (S,S)‑reboxetine [1]. Any medicinal chemistry campaign exploring reboxetine‑type scaffolds must source the (S)‑configured morpholine‑2‑methanol because the (R)‑enantiomer leads to the mirror‑image (R,R)‑reboxetine series, which exhibits a different pharmacological profile [1][2].

Construction of Chiral Morpholine‑Containing Kinase Inhibitors and CNS Agents

Beyond reboxetine, the (S)‑configured 2‑hydroxymethylmorpholine scaffold is a recognized building block for a wide range of CNS‑active compounds and kinase inhibitors that require the (S)‑stereochemistry for target engagement [2]. Its use ensures that the final drug candidate presents the morpholine ring in the correct spatial orientation for the intended binding pocket.

Asymmetric Synthesis Programs Requiring High Enantiomeric Purity with Validated Analytical Methods

The published chiral HPLC method (ChiralPak AD, hexane/ethanol/TFA) resolves the (S)‑ and (R)‑enantiomers with a retention‑time difference of 2.2 min and an ROI < 0.1 %, enabling rigorous quality control [1]. This makes (S)‑morpholin‑2‑ylmethanol the preferred choice for programs that must document enantiomeric purity to regulatory standards.

Scale‑Up of Chiral Morpholine Intermediates Without Chromatographic Bottlenecks

The chromatography‑free, four‑step route from inexpensive (S)‑epichlorohydrin provides a scalable supply chain for the (S)‑enantiomer [1]. Industrial groups that require multi‑kilogram quantities of enantiopure 2‑hydroxymethylmorpholine can leverage this published process to reduce cost and improve throughput compared to literature routes that mandate column purification.

Application
Selection Property
Validation Focus
(S,S)-Reboxetine analog synthesis
Stereochemical-control context
Target-engagement assay review
CNS / kinase inhibitor chiral scaffold
Enantiomer-attribution review
Model-response interpretation
Enantiomeric purity verification
Chiral HPLC identity confirmation
Enantiomeric excess endpoint review
Scale-up without chromatography
Synthetic route benchmark context
Lot-to-lot consistency review

Technical Documentation Hub

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39 linked technical documents
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